molecular formula C₂₂H₂₉ClN₃O₉P B1145065 Chloro (R)-Phosphoryl Sofosbuvir CAS No. 1496552-50-1

Chloro (R)-Phosphoryl Sofosbuvir

Cat. No.: B1145065
CAS No.: 1496552-50-1
M. Wt: 545.91
InChI Key:
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Description

Chloro ®-Phosphoryl Sofosbuvir is a derivative of Sofosbuvir, a nucleotide analog used as a direct-acting antiviral agent. Sofosbuvir is primarily used in the treatment of hepatitis C virus (HCV) infections. The modification with a chloro and phosphoryl group aims to enhance its pharmacokinetic properties and efficacy.

Biochemical Analysis

Biochemical Properties

Chloro ®-Phosphoryl Sofosbuvir plays a significant role in biochemical reactions by inhibiting the HCV NS5B polymerase. This enzyme is responsible for the replication of viral RNA, and its inhibition prevents the virus from multiplying. Chloro ®-Phosphoryl Sofosbuvir is metabolized intracellularly to form the active triphosphate, which competes with natural nucleotides for incorporation into the viral RNA chain, leading to chain termination. The compound interacts with various biomolecules, including the HCV NS5B polymerase, and exhibits high specificity and potency in inhibiting viral replication .

Cellular Effects

Chloro ®-Phosphoryl Sofosbuvir exerts profound effects on various types of cells and cellular processes. In hepatocytes, the primary target cells for HCV, the compound inhibits viral replication, leading to a reduction in viral load. It influences cell function by interfering with the viral life cycle, thereby preventing the virus from hijacking the host cellular machinery. Additionally, Chloro ®-Phosphoryl Sofosbuvir impacts cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of the HCV NS5B polymerase .

Molecular Mechanism

The molecular mechanism of Chloro ®-Phosphoryl Sofosbuvir involves its conversion to the active triphosphate form within the cell. This active metabolite competes with natural nucleotides for incorporation into the viral RNA by the HCV NS5B polymerase. Once incorporated, it causes premature termination of the RNA chain, effectively halting viral replication. The compound’s high affinity for the HCV NS5B polymerase and its ability to mimic natural nucleotides are key factors in its antiviral activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Chloro ®-Phosphoryl Sofosbuvir have been observed to change over time. The compound exhibits good stability and a prolonged half-life, allowing for sustained antiviral activity. Studies have shown that the antiviral effects of Chloro ®-Phosphoryl Sofosbuvir are maintained over extended periods, with minimal degradation. Long-term effects on cellular function include sustained inhibition of viral replication and a reduction in viral load, which are critical for achieving a sustained virologic response .

Dosage Effects in Animal Models

In animal models, the effects of Chloro ®-Phosphoryl Sofosbuvir vary with different dosages. At therapeutic doses, the compound effectively reduces viral replication without causing significant toxicity. At higher doses, some adverse effects, such as hepatotoxicity and gastrointestinal disturbances, have been observed. These findings highlight the importance of optimizing the dosage to achieve maximum antiviral efficacy while minimizing potential side effects .

Metabolic Pathways

Chloro ®-Phosphoryl Sofosbuvir is involved in several metabolic pathways. After administration, it undergoes intracellular phosphorylation to form the active triphosphate metabolite. This metabolite is then incorporated into the viral RNA by the HCV NS5B polymerase, leading to chain termination. The compound also interacts with various enzymes and cofactors involved in nucleotide metabolism, which can influence metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of Chloro ®-Phosphoryl Sofosbuvir within cells and tissues are critical for its antiviral activity. The compound is efficiently taken up by hepatocytes, where it undergoes intracellular activation. Transporters and binding proteins facilitate its distribution to the liver, the primary site of HCV replication. The compound’s localization and accumulation in hepatocytes are essential for its therapeutic efficacy .

Subcellular Localization

Chloro ®-Phosphoryl Sofosbuvir exhibits specific subcellular localization patterns that are crucial for its activity. The compound is primarily localized in the cytoplasm, where it interacts with the HCV NS5B polymerase. Post-translational modifications and targeting signals direct the compound to specific cellular compartments, ensuring its effective incorporation into the viral RNA. This subcellular localization is essential for the compound’s antiviral mechanism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Chloro ®-Phosphoryl Sofosbuvir involves several key steps:

    Fluorination: The nucleoside core undergoes early-stage fluorination to introduce the fluorine atom.

    Phosphoramidation: The nucleoside is then subjected to regio- and stereoselective phosphoramidation to introduce the phosphoryl group.

Industrial Production Methods: Industrial production of Chloro ®-Phosphoryl Sofosbuvir follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Biocatalytic methods are also explored to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: Chloro ®-Phosphoryl Sofosbuvir undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various phosphorylated and chlorinated derivatives, which can be further analyzed for their pharmacological properties .

Scientific Research Applications

Chloro ®-Phosphoryl Sofosbuvir has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Chloro ®-Phosphoryl Sofosbuvir stands out due to its enhanced pharmacokinetic properties and potential increased efficacy. The addition of the chloro and phosphoryl groups aims to improve its stability and bioavailability compared to its parent compound, Sofosbuvir .

Properties

CAS No.

1496552-50-1

Molecular Formula

C₂₂H₂₉ClN₃O₉P

Molecular Weight

545.91

Origin of Product

United States

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